molecular formula C7H4F3N3 B1280787 1-Azido-3-(trifluoromethyl)benzene CAS No. 22001-17-8

1-Azido-3-(trifluoromethyl)benzene

Cat. No.: B1280787
CAS No.: 22001-17-8
M. Wt: 187.12 g/mol
InChI Key: GIDLBMJGNCUXLD-UHFFFAOYSA-N
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Description

1-Azido-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H4F3N3 and a molecular weight of 187.12 g/mol. . The compound is characterized by the presence of an azido group (-N3) and a trifluoromethyl group (-CF3) attached to a benzene ring.

Preparation Methods

1-Azido-3-(trifluoromethyl)benzene can be synthesized through various synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)aniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the desired azido compound . The reaction conditions typically involve low temperatures to ensure the stability of the diazonium intermediate.

Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and safety . These methods often utilize copper-on-charcoal as a heterogeneous catalyst to facilitate the reaction.

Chemical Reactions Analysis

1-Azido-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.

    Substitution Reactions: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include copper catalysts for cycloaddition reactions and reducing agents like lithium aluminum hydride for reduction reactions. Major products formed from these reactions include 1,2,3-triazoles and amines .

Scientific Research Applications

1-Azido-3-(trifluoromethyl)benzene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds, including 1,2,3-triazoles.

    Biology: The compound is utilized in bioconjugation techniques, where it can be attached to biomolecules for labeling and detection purposes.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-Azido-3-(trifluoromethyl)benzene exerts its effects is primarily through its reactive azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which can then interact with various molecular targets and pathways . These interactions can lead to the modulation of biological processes and the development of new

Properties

IUPAC Name

1-azido-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-2-1-3-6(4-5)12-13-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDLBMJGNCUXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N=[N+]=[N-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20477634
Record name 1-Azido-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22001-17-8
Record name 1-Azido-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20477634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-azido-3-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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